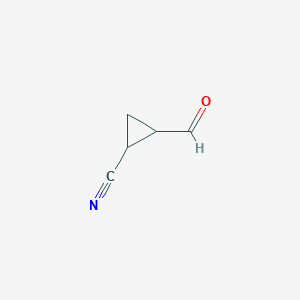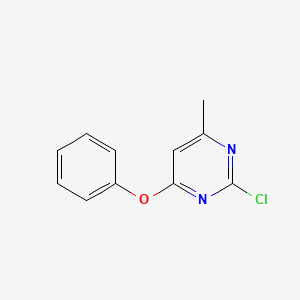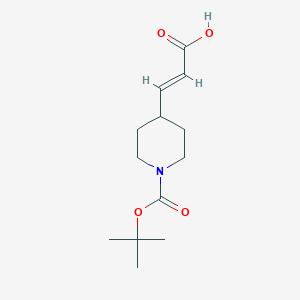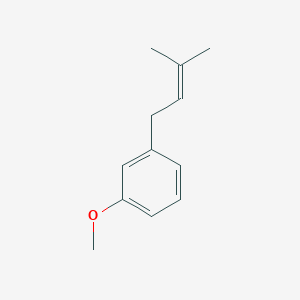
1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene
Overview
Description
“1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene” is a chemical compound with the molecular formula C6H12O . It is also known as "4-Methoxy-2-methylbut-1-ene" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it was isolated from the leaves of Melicope Moluccana T.G. Hartley . The crude alkaloid was fractionated by column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate .Molecular Structure Analysis
The molecular structure of “1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene” was elucidated using mainly UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Photochemical Formation
The compound has been studied in the context of photochemical reactions. For instance, irradiation of certain cyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne in benzene results in the formation of hexahydronaphthalen-1-ones, highlighting its role in [4 + 2]-cycloaddition processes (Witte & Margaretha, 1999).
Oxidation Processes
The oxidation of benzene derivatives like 1,4-Bis(3-methoxythiophene-2-yl)benzene, which have structural similarities to 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene, has been examined. These studies involve understanding the electrochemical properties and oxidation states, which are crucial in the development of molecular wires and related applications (Sakamoto, Hiroi, & Sato, 2003).
Structural Analysis in Solid State
The compound has been analyzed for its structural properties in the solid state. This includes understanding the planarity and intermolecular interactions, such as hydrogen bonds, which are significant for material science and molecular engineering (Fang, Hu, Wang, & Chen, 2013).
Synthesis of Indoles
It has been used in the synthesis of indoles through cycloaddition/cyclization sequences. This is particularly important in pharmaceutical chemistry for the development of compounds with potential therapeutic applications (Kranjc & Kočevar, 2008).
Biological Activity Studies
Research has been conducted on similar compounds to understand their biological activities. This includes studying their potential as antimicrobial agents and their interactions with various microorganisms, which is crucial for developing new drugs and treatments (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
properties
IUPAC Name |
1-methoxy-3-(3-methylbut-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOGXZOAGZPGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



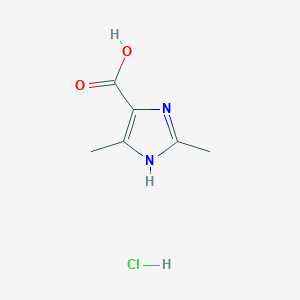
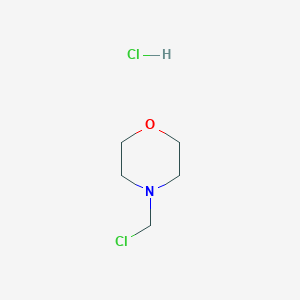
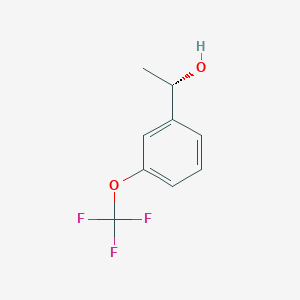
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)

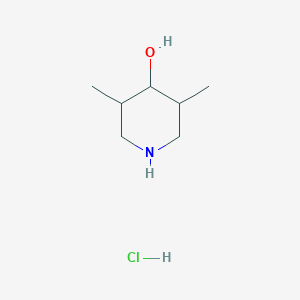
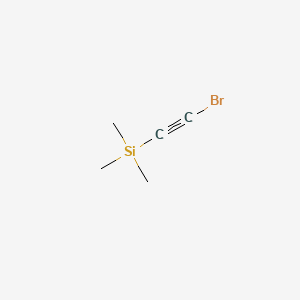
![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
